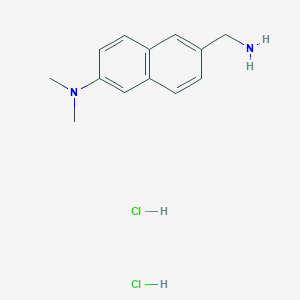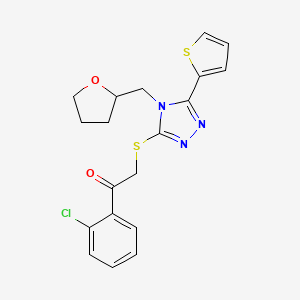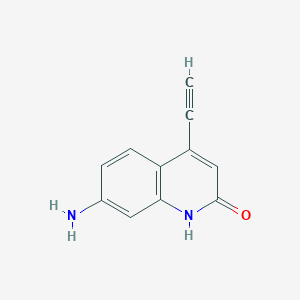
7-Amino-4-ethynylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-ethynylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-ethynylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-aminobenzonitrile, a series of reactions including alkylation, cyclization, and functional group transformations can lead to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-Amino-4-ethynylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The amino and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under basic or acidic conditions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroquinoline derivatives, while reduction of the ethynyl group may produce alkenylquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Amino-4-ethynylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the amino group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
7-Aminoquinoline: Lacks the ethynyl group, which may result in different chemical and biological properties.
4-Ethynylquinoline:
Quinoline: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
7-Amino-4-ethynylquinolin-2(1H)-one is unique due to the presence of both amino and ethynyl groups, which can influence its chemical reactivity and biological activity. This dual functionality may offer advantages in drug design and other applications.
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
7-amino-4-ethynyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8N2O/c1-2-7-5-11(14)13-10-6-8(12)3-4-9(7)10/h1,3-6H,12H2,(H,13,14) |
InChIキー |
DZXOARZEHSHZNO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=O)NC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




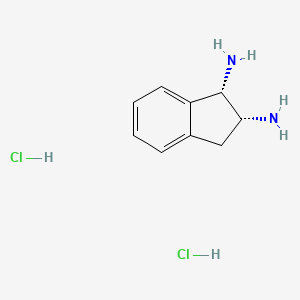
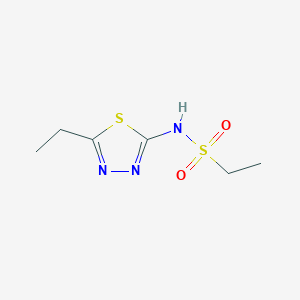


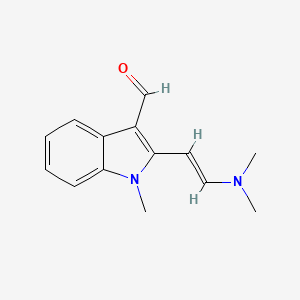
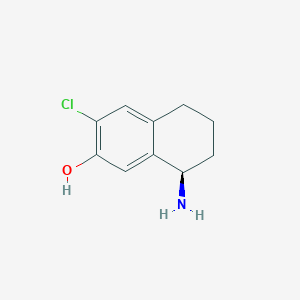
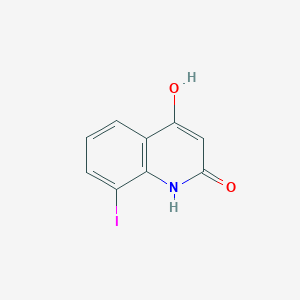

![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
